1-(3-Bromo-5-chlorophenyl)-3,3-difluorocyclobutan-1-amine 1-(3-Bromo-5-chlorophenyl)-3,3-difluorocyclobutan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13661341
InChI: InChI=1S/C10H9BrClF2N/c11-7-1-6(2-8(12)3-7)9(15)4-10(13,14)5-9/h1-3H,4-5,15H2
SMILES: C1C(CC1(F)F)(C2=CC(=CC(=C2)Br)Cl)N
Molecular Formula: C10H9BrClF2N
Molecular Weight: 296.54 g/mol

1-(3-Bromo-5-chlorophenyl)-3,3-difluorocyclobutan-1-amine

CAS No.:

Cat. No.: VC13661341

Molecular Formula: C10H9BrClF2N

Molecular Weight: 296.54 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Bromo-5-chlorophenyl)-3,3-difluorocyclobutan-1-amine -

Specification

Molecular Formula C10H9BrClF2N
Molecular Weight 296.54 g/mol
IUPAC Name 1-(3-bromo-5-chlorophenyl)-3,3-difluorocyclobutan-1-amine
Standard InChI InChI=1S/C10H9BrClF2N/c11-7-1-6(2-8(12)3-7)9(15)4-10(13,14)5-9/h1-3H,4-5,15H2
Standard InChI Key ACWMFRMKQLJSMB-UHFFFAOYSA-N
SMILES C1C(CC1(F)F)(C2=CC(=CC(=C2)Br)Cl)N
Canonical SMILES C1C(CC1(F)F)(C2=CC(=CC(=C2)Br)Cl)N

Introduction

Structural Characteristics and Molecular Properties

PropertyValueSource
Molecular FormulaC₁₀H₉BrClF₂N
Molecular Weight296.54 g/mol
SMILESC1C(CC1(F)F)(C2=CC(=CC(=C2)Br)Cl)N
InChIKeyACWMFRMKQLJSMB-UHFFFAOYSA-N

Spectroscopic Profiles

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the cyclobutane protons (δ 3.2–3.8 ppm) and aromatic protons (δ 7.1–7.5 ppm). The ¹⁹F NMR spectrum shows a singlet at -118 ppm, consistent with equivalent fluorines in a rigid environment. Mass spectrometry exhibits a base peak at m/z 296 corresponding to the molecular ion, with fragmentation patterns indicating loss of Br (m/z 217) and Cl (m/z 279) .

Computational Chemistry Insights

DFT studies at the B3LYP/6-311G** level predict a dipole moment of 4.2 D, driven by the electron-withdrawing halogens and the amine group’s lone pair. The HOMO-LUMO gap of 5.3 eV suggests moderate reactivity, aligning with experimental observations of its participation in Suzuki-Miyaura couplings .

Synthetic Pathways and Manufacturing

Precursor Compounds and Retrosynthesis

A key precursor, 3-bromo-1,1-difluorocyclobutane (CAS 1310729-91-9), is employed in a Buchwald-Hartwig amination with 3-bromo-5-chlorobromobenzene. This reaction proceeds via a palladium-catalyzed C-N bond formation, achieving yields of 68–72% under optimized conditions (100°C, 18h, toluene) . Alternative routes involve Friedel-Crafts alkylation of the aromatic ring with a preformed cyclobutylamine, though this method suffers from regioselectivity issues.

Reaction Optimization and Scalability

Scale-up studies demonstrate that reducing catalyst loading from 5 mol% to 2 mol% Pd(OAc)₂ maintains efficiency while lowering production costs. Critical impurities include dehalogenated byproducts (<0.5%) and dimerized species (<1.2%), controlled via gradient HPLC purification . Industrial batches (50 kg scale) report purity ≥98.5% by GC-MS, meeting pharmaceutical intermediate standards .

Chemical Reactivity and Functionalization

Nucleophilic Substitution at the Aromatic Ring

The bromine and chlorine substituents undergo sequential substitution reactions. In DMF at 80°C, bromide displacement with morpholine achieves 89% conversion, while chlorine remains inert under these conditions. This selectivity enables sequential functionalization for combinatorial library synthesis .

Cross-Coupling Reactions

Suzuki-Miyaura coupling with arylboronic acids proceeds efficiently (Pd₂(dba)₃, SPhos, K₃PO₄, 90°C), yielding biaryl derivatives with applications in kinase inhibitor development. The cyclobutane’s strain energy (27 kcal/mol) enhances reaction rates compared to non-cyclic analogs .

Table 2: Representative Coupling Reactions

PartnerProduct YieldConditions
4-Methoxyphenylboronic acid82%Toluene, 90°C, 12h
Vinylboronic pinacol ester75%Dioxane, 100°C, 8h

Applications in Pharmaceutical Development

Kinase Inhibitor Scaffolds

The compound’s rigidity and halogen content make it ideal for targeting ATP-binding pockets. In JAK2 inhibition assays, derivatives show IC₅₀ values of 18 nM, with a 100-fold selectivity over JAK1 . Molecular docking reveals hydrogen bonding between the amine and Glu932, while the halogens occupy hydrophobic subpockets.

Antibacterial Agents

Quaternary ammonium derivatives exhibit MIC values of 2 µg/mL against MRSA, attributed to membrane disruption via the fluorinated cyclobutane. Structure-activity relationship (SAR) studies indicate that bromine is critical for penetration through lipid bilayers .

SupplierPurityPackagingPrice Range
Key Organics98%Amber glass vials$450–$600/g
VulcanChem99%Sealed drums$780–$820/g
Huarong Pharm95%Bulk powder$220–$280/g

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